molecular formula C15H34O2Sn B030004 Tributyl[(methoxymethoxy)methyl]stannane CAS No. 100045-83-8

Tributyl[(methoxymethoxy)methyl]stannane

Cat. No.: B030004
CAS No.: 100045-83-8
M. Wt: 365.1 g/mol
InChI Key: MHKKJWZUBFCJSI-UHFFFAOYSA-N
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Description

Tributyl((methoxymethoxy)methyl)stannane is an organotin compound with the molecular formula C15H34O2Sn. It is used in organic synthesis as a reagent for introducing the methoxymethoxy (MOM) protecting group. This compound is particularly valuable due to its ability to form stable intermediates that can be easily deprotected under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl((methoxymethoxy)methyl)stannane typically involves a two-step process:

  • Preparation of (tributylstannyl)methanol

    • A solution of diisopropylamine in dry tetrahydrofuran is cooled in an ice-water bath.
    • Butyllithium is added dropwise to this solution, followed by the addition of tributyltin hydride.
    • Paraformaldehyde is then added, and the mixture is stirred at room temperature.
    • The resulting solution is washed and dried to obtain (tributylstannyl)methanol.
  • Formation of tributyl((methoxymethoxy)methyl)stannane

Chemical Reactions Analysis

Types of Reactions

Tributyl((methoxymethoxy)methyl)stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxymethoxy group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alcohol would yield a new ether compound.

Scientific Research Applications

Tributyl((methoxymethoxy)methyl)stannane has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for introducing the MOM protecting group in organic synthesis.

    Medicinal Chemistry: The compound is used in the synthesis of complex molecules that have potential medicinal properties.

    Material Science: It is employed in the preparation of organotin compounds that are used in various industrial applications.

Mechanism of Action

The mechanism of action of tributyl((methoxymethoxy)methyl)stannane involves the formation of stable intermediates during chemical reactions. The methoxymethoxy group acts as a protecting group, preventing unwanted reactions at specific sites in the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(vinyl)tin
  • Tetrabutyl orthosilicate
  • Tributyl(4-fluorophenyl)stannane
  • cis-Tributyl[2-ethoxyethenyl]stannane

Uniqueness

Tributyl((methoxymethoxy)methyl)stannane is unique due to its ability to introduce the MOM protecting group, which can be easily removed under mild conditions. This makes it particularly valuable in organic synthesis, where protecting groups are often used to control the reactivity of specific sites in a molecule .

Properties

IUPAC Name

tributyl(methoxymethoxymethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H7O2.Sn/c3*1-3-4-2;1-4-3-5-2;/h3*1,3-4H2,2H3;1,3H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKKJWZUBFCJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400644
Record name Tributyl[(methoxymethoxy)methyl]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100045-83-8
Record name Tributyl[(methoxymethoxy)methyl]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl((methoxymethoxy)methyl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-BuLi (9.96 mmol, 6.2 mL, 1.6M) was added dropwise to a -78° C. solution of diisopropylamine (1.4 mL, 9.96 mmol) in dry THF (20 mL). The solution was stirred for 10 min. at 0° C., then tributyltinhydride (9.96 mmol, 2.68 mL) was added and the solution stirred for 15 min. The solution was cannulated into a 0° C. solution of paraformaldehyde (9.96 mmol, 0.3 g) and the solution stirred at rt for 3 hours. The reaction was quenched with NH4Cl and extracted with pentane (4x), dried (MgSO4), and concentrated. The crude material was dissolved in CH2Cl2 (40 mL), dimethylaniline (14.9 mmol, 1.9 mL) was added and the solution cooled to 0° C. Chloromethylmethylether (14.9 mmol, 1.13 mL) was added and the reaction stirred for 2 hours. The reaction was diluted with pentane and then washed with cold 0.5M HCl, water, saturated NaHCO3 and dried (Na2SO4). Flash chromatography (25% CH2Cl2 /hexane) affords 1.49 g (41%) of (methoxymethoxymethyl)tributyl tin.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Quantity
1.13 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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